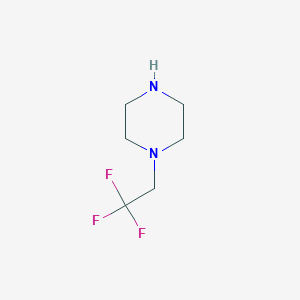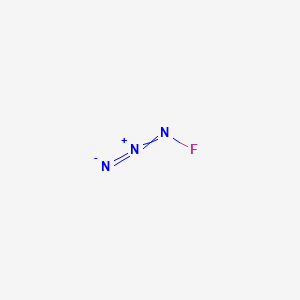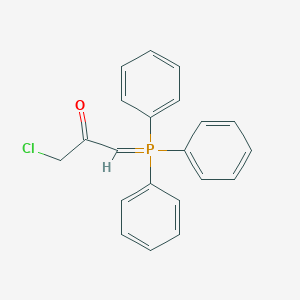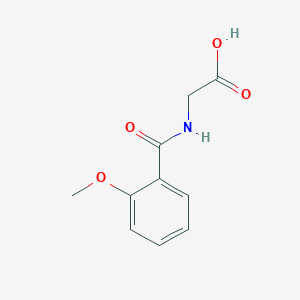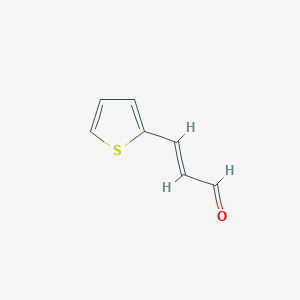
3-(2-Thienyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Thienyl)acrylaldehyde is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as 3-(2-Thienyl)propenal or 2-thenaldehyde-3-acrylate. 3-(2-Thienyl)acrylaldehyde is a yellowish liquid with a pungent odor and is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of 3-(2-Thienyl)acrylaldehyde is not well understood. However, it is believed that the compound acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines to form adducts. This reaction can lead to the modification of proteins and other biomolecules, which may have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
3-(2-Thienyl)acrylaldehyde has been shown to have a variety of biochemical and physiological effects. For example, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Thienyl)acrylaldehyde in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, and its reactivity with nucleophiles makes it a useful tool for the modification of biomolecules. However, one limitation of using 3-(2-Thienyl)acrylaldehyde is its potential toxicity. The compound has been shown to be cytotoxic in certain cell lines, and caution should be taken when handling it in the lab.
Orientations Futures
There are many potential future directions for research involving 3-(2-Thienyl)acrylaldehyde. One area of interest is the development of new synthetic routes for the compound and its derivatives. This could involve the use of new catalysts or reaction conditions to improve the yield and selectivity of the reaction. Another area of interest is the development of new applications for the compound in the fields of materials science and medicinal chemistry. For example, 3-(2-Thienyl)acrylaldehyde could be used as a building block for the synthesis of new organic semiconductors or as a scaffold for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 3-(2-Thienyl)acrylaldehyde involves the condensation of 2-thiophene carboxaldehyde with acrolein in the presence of a base catalyst. The reaction proceeds through the Michael addition of the thienyl group to the acrolein, followed by the elimination of a water molecule to form the final product. The yield of the reaction can be improved by using a more efficient catalyst and optimizing the reaction conditions.
Applications De Recherche Scientifique
3-(2-Thienyl)acrylaldehyde has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various heterocyclic compounds, such as thieno[3,2-b]thiophene, thieno[2,3-b]pyridine, and thieno[2,3-d]pyrimidine. These compounds have potential applications in the fields of organic electronics, materials science, and medicinal chemistry.
Propriétés
Numéro CAS |
14756-03-7 |
|---|---|
Formule moléculaire |
C7H6OS |
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
(E)-3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C7H6OS/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+ |
Clé InChI |
IEAUKTACQUVNLS-HNQUOIGGSA-N |
SMILES isomérique |
C1=CSC(=C1)/C=C/C=O |
SMILES |
C1=CSC(=C1)C=CC=O |
SMILES canonique |
C1=CSC(=C1)C=CC=O |
Autres numéros CAS |
14756-03-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)

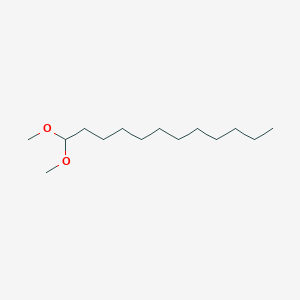
![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)
